molecular formula C4H12ClNO2 B2504078 (2R,3R)-2-Aminobutane-1,3-diol hydrochloride CAS No. 79474-65-0

(2R,3R)-2-Aminobutane-1,3-diol hydrochloride

Cat. No.: B2504078
CAS No.: 79474-65-0
M. Wt: 141.6
InChI Key: REMZWDMWHINGKS-VKKIDBQXSA-N
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Description

(2R,3R)-2-Aminobutane-1,3-diol hydrochloride is a chiral compound with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Aminobutane-1,3-diol hydrochloride typically involves the stereoselective reduction of suitable precursors. One common method includes the reduction of 2-amino-3-ketobutane-1,3-diol using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often involve low temperatures and the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as enzymatic reduction or fermentation techniques. These methods are designed to produce the compound in large quantities while maintaining high stereoselectivity and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Aminobutane-1,3-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of (2R,3R)-2-Aminobutane-1,3-diol, such as ketones, aldehydes, and substituted amines.

Scientific Research Applications

(2R,3R)-2-Aminobutane-1,3-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in biochemical pathways and as a potential enzyme inhibitor.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,3R)-2-Aminobutane-1,3-diol hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to active sites and altering enzyme activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-Aminobutane-1,3-diol hydrochloride: The enantiomer of (2R,3R)-2-Aminobutane-1,3-diol hydrochloride with different stereochemistry.

    2-Amino-2-deoxyglucose: A similar compound with a different functional group arrangement.

    3-Aminopropane-1,2-diol: Another structurally related compound with different carbon chain length.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a model compound in stereochemical studies.

Properties

IUPAC Name

(2R,3R)-2-aminobutane-1,3-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c1-3(7)4(5)2-6;/h3-4,6-7H,2,5H2,1H3;1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMZWDMWHINGKS-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CO)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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